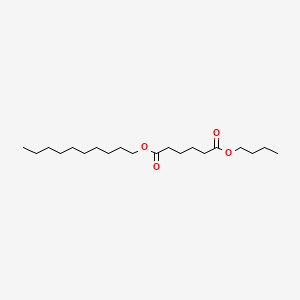

Butyl decyl adipate

Description

Properties

CAS No. |

71850-02-7 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

1-O-butyl 6-O-decyl hexanedioate |

InChI |

InChI=1S/C20H38O4/c1-3-5-7-8-9-10-11-14-18-24-20(22)16-13-12-15-19(21)23-17-6-4-2/h3-18H2,1-2H3 |

InChI Key |

CQFSFICNQMMTDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Butyl Decyl Adipate from Adipic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl decyl adipate, a mixed ester of adipic acid, which finds applications as a plasticizer and lubricant. This document details potential synthetic strategies, experimental protocols derived from established esterification procedures, and relevant quantitative data to inform laboratory-scale and pilot-plant production.

Introduction

This compound is an asymmetrical diester of adipic acid, featuring both a butyl and a decyl alkyl chain. This structure imparts specific physical and chemical properties, making it a desirable component in various formulations. The synthesis of such mixed esters requires careful control of reaction conditions to maximize the yield of the desired product while minimizing the formation of symmetrical diesters (dibutyl adipate and didecyl adipate). This guide explores the prevalent methods for the synthesis of adipate esters and adapts them for the specific preparation of this compound.

Synthetic Strategies and Reaction Pathways

The synthesis of this compound from adipic acid, butanol, and decanol is a classic example of Fischer-Speier esterification. Due to the difunctional nature of adipic acid, a direct one-pot reaction with both alcohols will result in a mixture of three products: dibutyl adipate, didecyl adipate, and the desired this compound. To achieve a high yield of the asymmetric ester, a two-step sequential esterification is the most logical and controllable approach.

A plausible synthetic pathway involves the initial formation of a monoester, followed by the esterification of the remaining carboxylic acid group with the second alcohol.

Caption: Proposed two-step synthesis pathway for this compound.

An alternative, though potentially less selective, approach is a one-pot synthesis where a specific molar ratio of the two alcohols is used to statistically favor the formation of the mixed ester.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of dialkyl adipates.[1][2][3] Researchers should optimize these protocols based on their specific laboratory conditions and desired product purity.

Two-Step Synthesis of this compound

This method involves the initial synthesis of the butyl adipate monoester, followed by esterification with decanol.

Step 1: Synthesis of Butyl Adipate Monoester

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap.

-

Reactants: Charge the flask with adipic acid (1.0 mol), n-butanol (1.0 - 1.2 mol), an acid catalyst such as p-toluenesulfonic acid (0.02 mol), and a water-entraining solvent like toluene (200 mL). The slight excess of butanol can be omitted if precise control is required, though this may lead to longer reaction times.

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by periodically determining the acid number of the reaction mixture. The reaction is considered complete when the theoretical amount of water (1 mol) for mono-esterification is collected.

-

Work-up: Once the mono-esterification is complete, cool the reaction mixture. The toluene and excess butanol can be removed under reduced pressure. The crude monoester may be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: To the flask containing the crude butyl adipate monoester, add n-decanol (1.0 - 1.2 mol), the acid catalyst (if not carried over from the previous step), and fresh toluene.

-

Reaction: Reheat the mixture to reflux and collect the water of esterification in the Dean-Stark trap. Monitor the reaction until the second theoretical amount of water is collected.

-

Purification:

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the toluene by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation to separate it from any remaining starting materials and symmetrical diester byproducts.

-

One-Pot Synthesis of this compound

This method is less controlled but may be suitable for some applications.

-

Reaction Setup: Use the same setup as for the two-step synthesis.

-

Reactants: Charge the flask with adipic acid (1.0 mol), n-butanol (1.0 mol), n-decanol (1.0 mol), an acid catalyst (e.g., concentrated sulfuric acid, 1-2% by weight of adipic acid), and toluene.[4]

-

Reaction: Heat the mixture to reflux and continuously remove the water formed using the Dean-Stark trap. The reaction is typically continued until no more water is collected.

-

Work-up and Purification: Follow the same neutralization, washing, drying, and purification steps as described in the two-step synthesis. The final product will be a mixture of the three possible diesters and will require careful fractional distillation to isolate the this compound.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data and Reaction Parameters

Table 1: Reaction Conditions for the Synthesis of Dialkyl Adipates

| Ester Product | Alcohols | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Di-n-butyl adipate | n-Butanol | Ionic Liquid | 4:1 | 80 | 120 min | >99 | [5] |

| Di-n-butyl adipate | n-Butanol | MOFs | 10:1 | 190 | 60 min | 99.9 | [5] |

| Di(2-ethylhexyl) adipate | 2-Ethylhexanol | Candida Antarctica Lipase B | - | 50 | 180 min | ~100 | [5] |

| Butyl phenoxyethyl adipate | Butanol, Phenoxyethanol | - | 1:1 (step 1), 1.2:1 (step 2) | Reflux | 1h (step 1), 2h (step 2) | 86.7 | [3] |

| Dibutyl adipate | n-Butanol | FeCl₃·6H₂O (Microwave) | 40:1 | - | 30 min | 88.8 |

Table 2: Catalyst Performance in Adipate Ester Synthesis

| Catalyst Type | Advantages | Disadvantages | Typical Loading |

| Mineral Acids (H₂SO₄) | Low cost, high activity. | Equipment corrosion, difficult to remove, environmental concerns. | 1-2 wt% of acid |

| p-Toluenesulfonic acid | Solid, easier to handle than H₂SO₄. | Still corrosive and requires neutralization. | 1-5 mol% |

| Ionic Liquids | High activity and selectivity, recyclable. | Higher cost. | 15 mol% |

| Enzymes (Lipases) | High selectivity, mild reaction conditions, environmentally friendly. | Higher cost, potential for denaturation at high temperatures. | Varies |

| Metal-Organic Frameworks (MOFs) | High catalytic activity. | Cost and stability can be concerns. | 1 mol% |

Conclusion

The synthesis of this compound from adipic acid is best approached through a two-step sequential esterification to ensure high product selectivity. By first synthesizing the butyl adipate monoester and then reacting it with decanol, the formation of symmetric diester byproducts can be minimized. The choice of catalyst and reaction conditions will depend on the desired purity, cost considerations, and environmental impact. The provided protocols and data serve as a robust starting point for the development and optimization of a laboratory-scale synthesis of this compound. Further research could focus on the development of a selective one-pot synthesis method, potentially through the use of highly specific catalysts or by carefully controlling the reactivity of the two alcohols.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN106518679A - Method for preparing di-n-butyl adipate - Google Patents [patents.google.com]

- 3. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Decyl Adipate

Disclaimer: "Butyl decyl adipate" is not a standard chemical name and does not have a registered CAS number. This guide provides information on a hypothetical unsymmetrical diester of adipic acid with one butyl and one decyl alkyl chain, based on the properties and synthesis of similar mixed alkyl adipates. The quantitative data presented are estimations derived from related compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the anticipated chemical and physical properties of this compound, along with experimental protocols for its synthesis and characterization.

Chemical Identity and Structure

This compound is an unsymmetrical diester of adipic acid, featuring both a butyl and a decyl ester group. The structure consists of a central six-carbon dicarboxylic acid backbone (adipic acid) esterified with butanol at one carboxyl group and decanol at the other.

Molecular Formula: C₂₀H₃₈O₄

Molecular Weight: 342.51 g/mol

Structure:

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from known data for symmetrical and other unsymmetrical adipate esters, such as dibutyl adipate and dioctyl adipate.

| Property | Estimated Value |

| Physical State | Colorless to pale yellow oily liquid |

| Boiling Point | > 300 °C (at atmospheric pressure) |

| Melting Point | < -20 °C |

| Density | Approximately 0.93 - 0.95 g/cm³ at 20 °C |

| Solubility in Water | Very low (< 0.1 g/L) |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other common organic solvents |

| Vapor Pressure | Low |

| Refractive Index | Approximately 1.44 - 1.45 |

Experimental Protocols

The synthesis of unsymmetrical adipates like this compound is typically achieved through a two-stage esterification process to control the introduction of the different alcohol groups.[1]

Materials:

-

Adipic acid

-

Butan-1-ol

-

Decan-1-ol

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

Stage 1: Monoester Formation

-

To a round-bottom flask, add adipic acid (1 molar equivalent) and the less reactive or more volatile alcohol, in this case, butan-1-ol (1 molar equivalent).

-

Add toluene as a solvent and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the formation of the mono-butyl adipate is maximized, cool the reaction mixture.

Stage 2: Diester Formation

-

To the cooled reaction mixture containing the mono-butyl adipate, add decan-1-ol (1.1 molar equivalents).

-

Reheat the mixture to reflux and continue to remove water azeotropically.

-

Continue the reaction until TLC or acid value indicates the complete consumption of the monoester.

-

Cool the reaction mixture to room temperature.

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Density: The density of the liquid this compound can be determined at a specific temperature (e.g., 20 °C) using a pycnometer or a digital density meter.

Boiling Point: The boiling point at atmospheric pressure can be determined by distillation. Due to the high estimated boiling point, vacuum distillation is recommended to prevent thermal decomposition, and the boiling point at atmospheric pressure can be extrapolated using a nomograph.

Melting Point: The melting point can be determined using a differential scanning calorimeter (DSC), which will also provide information on the glass transition temperature.[1]

Solubility:

-

Water Solubility: A known amount of this compound is added to a known volume of water. The mixture is stirred for an extended period, and the concentration of the ester in the aqueous phase is determined by a suitable analytical method like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Organic Solvent Solubility: This is determined by titrating a known amount of the ester with the solvent until a clear solution is obtained.

Purity and Characterization:

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized ester.[1] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV or refractive index detector can be employed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the presence of the ester functional group (C=O stretch around 1730 cm⁻¹) and the absence of carboxylic acid (broad O-H stretch around 3000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the this compound.

Mandatory Visualizations

References

An In-depth Technical Guide to Butyl Decyl Adipate (CAS Number: 71850-02-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl decyl adipate (BDA), identified by the CAS number 71850-02-7, is an unsymmetrical diester of adipic acid, featuring both a butyl and a decyl alkyl chain. This structure imparts specific physicochemical properties that make it a subject of interest in various industrial and research applications, including its potential use as a plasticizer, emollient, and solvent. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, with a focus on its chemical and physical properties, synthesis, analytical methods, safety, and environmental considerations. Due to the limited specific data for this compound, information from closely related adipate esters, such as dibutyl adipate (DBA) and dioctyl adipate (DOA), is included for comparative purposes and to provide a broader context.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications. While specific experimental data for BDA is limited, some properties have been reported or can be estimated based on its chemical structure and comparison with other adipate esters.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Dibutyl Adipate (for comparison) | Source |

| CAS Number | 71850-02-7 | 105-99-7 | General |

| Molecular Formula | C20H38O4 | C14H26O4 | [1] |

| Molecular Weight | 342.51 g/mol | 258.35 g/mol | [1] |

| IUPAC Name | 1-O-butyl 6-O-decyl hexanedioate | Dibutyl hexanedioate | [1] |

| Density | 0.936 g/cm³ | 0.962 g/mL at 25 °C | [1][2] |

| Boiling Point | Data not available | 305 °C | [2] |

| Melting Point | Data not available | -32 °C | [2] |

| Water Solubility | Expected to be very low | 0.0035 g/100mL at 25 °C (very poor) | [2] |

| LogP (Octanol/Water Partition Coefficient) | Data not available | 4.17 | [3] |

Synthesis of this compound

The synthesis of unsymmetrical adipate esters like this compound typically involves a two-stage esterification of adipic acid.[4] This method allows for the sequential introduction of the two different alcohol groups.

General Experimental Protocol for Two-Stage Esterification

This protocol describes a general method for the synthesis of unsymmetrical adipate esters, which can be adapted for this compound.

Materials:

-

Adipic acid

-

Decyl alcohol (1-decanol)

-

Butyl alcohol (1-butanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (as an azeotropic solvent)

-

Inert gas (e.g., nitrogen or argon)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Monoesterification:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1 molar equivalent), decyl alcohol (1 molar equivalent), a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux under an inert atmosphere. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water for monoester formation is collected.

-

Cool the reaction mixture.

-

-

Diesterification:

-

To the cooled reaction mixture containing the mono-decyl adipate, add butyl alcohol (at least 1 molar equivalent, an excess can be used to drive the reaction to completion).

-

Reheat the mixture to reflux and continue to remove the water azeotropically.

-

Monitor the reaction until the theoretical amount of water for the second esterification is collected.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene and excess butanol under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

-

Synthesis Workflow Diagram

References

Butyl decyl adipate mechanism as a plasticizer

An In-depth Technical Guide on the Core Mechanism of Butyl Decyl Adipate as a Plasticizer

Introduction

Plasticizers are additives incorporated into materials, typically polymers, to increase their flexibility, workability, and distensibility.[1][2] They function by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and elastic modulus of the final product.[1] this compound (BDA) is a diester of adipic acid, belonging to the family of aliphatic dibasic esters, which are recognized for their efficacy as plasticizers, particularly in enhancing low-temperature flexibility in polymers like polyvinyl chloride (PVC).[1][3] This guide provides a detailed examination of the molecular mechanism by which BDA plasticizes polymers, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

The plasticizing effect of this compound is primarily explained by the lubricity and gel theories of plasticization . At a molecular level, the process involves the insertion of BDA molecules between the long polymer chains.[1]

-

Interposition and Swelling: When mixed with a polymer resin such as PVC, BDA molecules penetrate the amorphous regions of the polymer matrix.

-

Reduction of Intermolecular Forces: The bulky BDA molecules physically separate the polymer chains, increasing the "free volume" between them.[1] This separation weakens the polymer-polymer secondary bonding (van der Waals forces).

-

Increased Molecular Mobility: With the intermolecular forces diminished, the polymer chains can slide past one another with greater ease. This increased mobility is the essence of plasticization.

-

Lowering of Glass Transition Temperature (Tg): The most significant measurable effect of this increased mobility is a marked decrease in the glass transition temperature (Tg) of the polymer. Below its Tg, a polymer is rigid and glassy; above it, it becomes soft and rubbery.[4] By lowering the Tg, BDA expands the temperature range in which the polymer exhibits a flexible, highly elastic state.[5][6]

The linear structure of the adipate molecule contributes significantly to improving the flexibility of the material, especially at low temperatures.[3]

Molecular Interaction with Polymer Chains

The specific chemical structure of this compound dictates its interaction with polymer chains. BDA is an asymmetric ester with a central adipic acid backbone, a four-carbon butyl group at one end, and a ten-carbon decyl group at the other.

-

Polar Interactions: The ester groups (-COO-) in the BDA molecule are polar. These groups form secondary bonds with polar sites on the polymer chains, such as the carbon-chlorine dipoles in PVC. This interaction helps to anchor the plasticizer within the polymer matrix, ensuring a degree of compatibility.[1][7]

-

Apolar (Non-polar) Shielding: The butyl and, more significantly, the longer decyl alkyl chains are non-polar. These aliphatic chains create a shielding effect, preventing the polymer chains from getting too close and re-establishing strong intermolecular attractions. The long decyl group is particularly effective at creating space and preventing polymer chain interactions, which enhances flexibility and ductility.[5]

This dual nature—polar groups for compatibility and non-polar chains for separation—is fundamental to BDA's function as an effective plasticizer.

References

- 1. kinampark.com [kinampark.com]

- 2. rroij.com [rroij.com]

- 3. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. specialchem.com [specialchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

Biodegradation pathways of Butyl decyl adipate

An In-depth Technical Guide to the Biodegradation Pathways of Butyl Decyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a mixed ester of adipic acid, is utilized as a plasticizer in various industrial applications. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the putative biodegradation pathways of this compound, drawing upon established principles of ester hydrolysis and microbial metabolism of similar adipate esters. While direct studies on this compound are not extensively available in public literature, this guide synthesizes data from structurally related symmetric and asymmetric adipate esters to propose a scientifically grounded degradation cascade. This document outlines the key microbial players, enzymatic reactions, and metabolic intermediates involved in the breakdown of this compound. Furthermore, it presents detailed experimental protocols for studying its biodegradation and summarizes relevant quantitative data to aid researchers in this field.

Introduction

Adipate esters are a significant class of plasticizers used to impart flexibility to polymers. This compound, an asymmetric diester of adipic acid with butanol and decanol, is part of this family. The environmental persistence and potential for bioaccumulation of plasticizers necessitate a thorough understanding of their biodegradation mechanisms. Microbial degradation is the primary route for the removal of these compounds from the environment. This guide focuses on the enzymatic and metabolic pathways that microorganisms likely employ to break down this compound.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is proposed to occur through a stepwise process initiated by the enzymatic hydrolysis of its ester bonds. This process can be broken down into three main stages:

-

Stage 1: Initial Ester Bond Hydrolysis. The degradation is initiated by microbial extracellular or cell-associated esterases and lipases. These enzymes catalyze the hydrolysis of one of the two ester linkages in this compound. Due to the asymmetry of the molecule, this can result in two different monoesters and the release of either butanol or decanol.

-

Stage 2: Secondary Ester Bond Hydrolysis. The resulting monoester intermediates, Butyl adipate and Decyl adipate, are then subjected to a second hydrolysis step, again catalyzed by esterases. This reaction cleaves the remaining ester bond, releasing adipic acid and the other alcohol (decanol or butanol, respectively).

-

Stage 3: Metabolism of Intermediates. The primary breakdown products—adipic acid, butanol, and decanol—are readily metabolized by a wide range of microorganisms. The alcohols are typically oxidized to their corresponding carboxylic acids (butyric acid and decanoic acid). Adipic acid, butyric acid, and decanoic acid can then enter central metabolic pathways, such as the β-oxidation cycle, where they are further broken down to generate energy for the cell.

Microorganisms Involved

Several genera of bacteria and fungi have been identified as capable of degrading adipate esters and other plasticizers. These include:

-

Rhodococcus : Species like Rhodococcus rhodochrous are well-documented for their ability to co-metabolize adipate esters.[1][2]

-

Pseudomonas : Various Pseudomonas species are known for their metabolic versatility and capacity to degrade a wide array of organic compounds, including esters.[3][4]

-

Fungi : Various soil fungi, such as Aspergillus niger, Pénicillium funiculosum, and Trichoderma lignorum, have been shown to utilize adipate esters as a carbon source.[5]

Visualization of the Biodegradation Pathway

The following diagram illustrates the proposed biodegradation pathway of this compound.

Quantitative Data on Adipate Ester Biodegradation

While specific quantitative data for this compound is limited, the following table summarizes representative biodegradation data for other adipate esters from studies using activated sludge and soil microorganisms. This data provides a baseline for expected degradation efficiencies and timelines.

| Adipate Ester | Microorganism/System | Concentration (mg/L) | Duration | Degradation (%) | Reference |

| Di-n-hexyl adipate | Activated sludge | 3 and 13 | 24 hours | 67 - >99 | [1][6] |

| Di(2-ethylhexyl) adipate (DEHA) | Activated sludge | 3 and 13 | 24 hours | 67 - >99 | [1][6] |

| Di(heptyl, nonyl) adipate | Activated sludge | 3 and 13 | 24 hours | 67 - >99 | [1][6] |

| Alkyl butoxyethyl adipates | Soil microorganisms | 10 g/kg soil | 28 days | Significant degradation observed | [5][7] |

| Bis(2-ethylhexyl) adipate (BEHA) | Rhodococcus rhodochrous (co-metabolism with hexadecane) | Not specified | Not specified | Complete degradation | [2] |

Experimental Protocols

The following section details generalized experimental protocols for studying the biodegradation of this compound.

Microbial Culture and Acclimation

-

Source of Microorganisms : Isolate microorganisms from environments likely to be contaminated with plasticizers, such as industrial wastewater, landfill soil, or activated sludge.

-

Culture Medium : Use a minimal salt medium (MSM) with this compound as the sole carbon source to enrich for and isolate degrading strains. For co-metabolism studies, a primary carbon source like hexadecane may be required.[2]

-

Acclimation : Before initiating biodegradation experiments, acclimate the microbial culture to this compound by gradually increasing its concentration in the culture medium over several transfers.

Biodegradation Assay

-

Experimental Setup : In sterile flasks, combine the acclimated microbial culture with MSM containing a known concentration of this compound.

-

Incubation : Incubate the flasks under controlled conditions of temperature and agitation. Include sterile controls (no microorganisms) to account for abiotic degradation and biotic controls (no this compound) to monitor microbial growth.

-

Sampling : At regular time intervals, withdraw aliquots from the flasks for analysis.

Analytical Methods for Metabolite Identification and Quantification

-

Sample Preparation :

-

Liquid-Liquid Extraction : Extract the aqueous sample with an organic solvent such as chloroform or ethyl acetate to isolate this compound and its metabolites.[7]

-

Solid-Phase Extraction (SPE) : Alternatively, pass the sample through an SPE cartridge (e.g., Oasis MAX) to concentrate the analytes of interest.[8][9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Purpose : To identify and quantify this compound and its volatile metabolites (e.g., butanol, decanol, and their corresponding acids after derivatization).

-

Typical Conditions : Use a capillary column (e.g., DB-5MS) with a temperature program. The mass spectrometer is operated in scan mode for identification and selected ion monitoring (SIM) mode for quantification.[8][10][11]

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Purpose : To quantify this compound and its non-volatile metabolites (e.g., monoesters and adipic acid).

-

Typical Conditions : A reversed-phase C18 column is commonly used with a mobile phase gradient of methanol and water or acetonitrile and water. Detection is typically performed using a UV detector.[12][13]

-

Experimental Workflow Diagram

Signaling Pathways

Detailed information on the specific signaling pathways in microorganisms that are induced during the biodegradation of this compound is not extensively documented in the current scientific literature. The expression of catabolic genes for xenobiotic degradation is often controlled by complex regulatory networks. For many environmental contaminants, the presence of the substrate or its metabolites can induce the expression of the necessary degradative enzymes through interactions with transcriptional regulators. Further research, including transcriptomics and proteomics studies, would be necessary to elucidate the specific signaling cascades involved in the microbial response to this compound.

Conclusion

The biodegradation of this compound is likely to proceed through a series of enzymatic hydrolysis reactions, leading to the formation of adipic acid, butanol, and decanol, which are then integrated into central metabolic pathways. While direct experimental data for this specific compound is scarce, the proposed pathway is well-supported by studies on analogous adipate esters. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the biodegradation of this compound and similar compounds. Further studies are warranted to isolate and characterize the specific enzymes involved, quantify the degradation kinetics, and explore the genetic and regulatory mechanisms that govern this process. Such research will be invaluable for a comprehensive environmental risk assessment and the development of bioremediation strategies for sites contaminated with adipate plasticizers.

References

- 1. Activated sludge degradation of adipic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Degradation of cocaine by a mixed culture of Pseudomonas fluorescens MBER and Comamonas acidovorans MBLF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activated sludge degradation of adipic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.yonsei.ac.kr [chem.yonsei.ac.kr]

- 11. Simultaneous analysis of phthalates, adipate and polycyclic aromatic hydrocarbons in edible oils using isotope dilution-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Butyl Decyl Adipate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl decyl adipate (CAS No. 71850-02-7), a significant ester used as a plasticizer and solvent in various industrial and research applications. Understanding its solubility profile is critical for formulation development, chemical synthesis, and ensuring compatibility in complex mixtures.

Introduction to this compound

This compound is an asymmetric diester of adipic acid, featuring both a butyl and a decyl alkyl chain. This structure imparts specific physicochemical properties, including a high boiling point, low volatility, and excellent compatibility with a range of polymers. In the pharmaceutical and cosmetic industries, adipate esters are valued as emollients, skin-conditioning agents, and solvents for active ingredients. Their solubility characteristics are paramount to their function, influencing everything from the stability of a formulation to the efficacy of a drug delivery system.

Solubility Profile of Adipate Esters

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the general principle for diesters is that they are readily soluble in non-polar and moderately polar organic solvents due to their lipophilic nature, while exhibiting very low solubility in water.

To provide a practical reference for researchers, the following table includes qualitative solubility information for adipate esters and quantitative data for a structurally similar compound, dibutyl adipate (DBA). The solubility of DBA can serve as a useful proxy for estimating the behavior of this compound, although experimental verification is always recommended. The longer decyl chain in this compound may slightly decrease its solubility in more polar solvents compared to dibutyl adipate.

Table 1: Solubility Data of Adipate Esters

| Solvent | Compound | Temperature (°C) | Solubility | Data Type |

| Water | Dibutyl Adipate | 25 | 0.0035 g / 100 mL[1] | Quantitative |

| Ethanol | Dibutyl Adipate | Not Specified | Soluble[2] | Qualitative |

| Alcohols | Dibutyl Adipate | Not Specified | Soluble[2] | Qualitative |

| Ether | Dibutyl Adipate | Not Specified | Soluble | Qualitative |

| Acetone | Ethyl Acetate (Ester) | Not Specified | Soluble[3] | Qualitative (Analog) |

| Toluene | Decyl Butoxyethyl Adipate | Synthesis Temp. (90-95) | Soluble (as reaction medium)[4] | Qualitative (Analog) |

| Organic Solvents (General) | Dibutyl Adipate | Not Specified | Soluble[5] | Qualitative |

Note: Data for ethyl acetate and decyl butoxyethyl adipate are provided as qualitative analogs to infer the general behavior of esters in these common organic solvents.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, this section details two standard experimental methodologies.

The isothermal shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: Seal the flasks and place them in an orbital shaker with a constant temperature bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Sample Collection: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant.

-

Separation: Immediately filter the aliquot using a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L.

The gravimetric method is a straightforward and effective technique for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in steps 1 and 2 of the Isothermal Shake-Flask Method.

-

Sampling: Using a pre-weighed pipette, carefully transfer a precise volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a fume hood or a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the this compound.

-

Drying to Constant Weight: Continue drying the dish until all the solvent has been removed and the dish with the solute residue reaches a constant weight upon successive weighings.

-

Calculation:

-

Determine the weight of the solute (this compound) by subtracting the initial weight of the empty dish from the final constant weight of the dish plus residue.

-

Determine the weight of the solvent by subtracting the weight of the solute from the initial weight of the solution transferred.

-

Calculate the solubility as the mass of solute per mass or volume of the solvent (e.g., g solute / 100 g solvent).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining solubility.

Caption: Workflow for Solubility Determination via Isothermal Shake-Flask Method.

References

An In-depth Technical Guide to the Thermal Stability of Butyl Decyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Butyl Decyl Adipate, a subject of interest for its applications in various industrial and pharmaceutical formulations. Due to the limited direct data on this compound, this guide establishes a baseline understanding by examining the thermal properties of structurally related adipate esters. The thermal stability of these compounds is crucial for determining their processing parameters, shelf-life, and safety profile in final products.

Introduction to Adipate Esters and Thermal Stability

Adipate esters are diesters of adipic acid, widely employed as plasticizers, solvents, and emollients. Their thermal stability is a critical parameter, dictating the upper-temperature limits of their application and storage. Thermal decomposition of these esters can lead to the formation of volatile organic compounds and degradation of the material properties they are intended to enhance. The stability is largely influenced by the chemical structure of the alcohol moieties. Generally, longer and branched alkyl chains can influence the thermal degradation profile of the ester.

Thermal Decomposition of Adipate Esters

The thermal degradation of adipate esters primarily proceeds through a non-radical, intramolecular elimination reaction, often referred to as a cis-elimination or β-elimination. This process involves the formation of a six-membered cyclic transition state, leading to the generation of an alkene and a carboxylic acid. The temperature at which this decomposition begins is a key indicator of the ester's thermal stability.

| Adipate Ester | Alkyl Chains | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Observations and Remarks |

| Dibutyl Adipate | n-Butyl | ~200 - 250 | Not Specified | Exhibits moderate thermal stability. |

| Dihexyl Adipate | n-Hexyl | Not Specified | Not Specified | Expected to have slightly higher thermal stability than dibutyl adipate due to increased chain length. |

| Di(2-ethylhexyl) Adipate (DEHA/DOA) | 2-Ethylhexyl | ~200 - 260 | ~280 - 320 | Widely studied as a plasticizer. The branched structure may influence the decomposition pathway. |

| Diisononyl Adipate (DINA) | Isononyl | > 232 | Not Specified | Noted for its good stability to heat.[1] |

| Diisodecyl Adipate (DIDA) | Isodecyl | Not Specified | Not Specified | Generally considered to have good thermal stability, suitable for high-temperature applications. |

Note: The decomposition temperatures can vary depending on the experimental conditions such as heating rate, atmosphere, and sample purity. The data presented is an aggregation from various sources and should be considered as an estimation.

Based on the trend of increasing thermal stability with longer alkyl chains, it can be inferred that this compound would exhibit robust thermal stability, likely with an onset of decomposition in the range of 220-270°C.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant linear rate, commonly 10°C/min, to a final temperature well above the expected decomposition range (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss, obtained from the first derivative of the TGA curve, DTG).

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, which can also provide insights into the material's thermal stability.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected decomposition point (e.g., 250°C).

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

A second heating scan is often performed to observe the behavior of the material after a controlled thermal history.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (crystallization) peaks, as well as shifts in the baseline indicating a glass transition.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a review of analogous adipate esters suggests it possesses good thermal stability, with decomposition likely initiating above 220°C. For precise characterization, Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable tools. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess the thermal properties of this compound and ensure its suitability for its intended applications. This systematic approach will enable the determination of critical processing and storage parameters, contributing to product quality and safety.

References

An In-depth Technical Guide to the Environmental Impact of Butyl Decyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of Butyl Decyl Adipate, a chemical compound used in various industrial applications. Given the limited direct experimental data on this compound, this document synthesizes information on structurally similar adipate esters to provide a robust assessment of its likely environmental fate and ecotoxicity. This guide includes detailed experimental protocols for key environmental tests and visual representations of environmental pathways and assessment workflows.

Environmental Fate and Transport

The environmental fate of this compound is governed by its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. As an adipate ester, it is expected to exhibit low water solubility and a tendency to partition to soil and sediment.

Biodegradation

Adipate esters are generally considered to be readily biodegradable.[1] The primary mechanism of degradation is the enzymatic hydrolysis of the ester bonds, which breaks the molecule down into adipic acid, butanol, and decanol. These smaller molecules are then readily mineralized by a wide range of microorganisms present in the environment.[2]

Expected Biodegradation Pathway:

The biodegradation of this compound is anticipated to follow a sequential hydrolysis of its ester linkages. This process is initiated by microbial esterases, leading to the formation of monoesters of adipic acid as intermediates. Due to the comparable reactivity of both carboxyl groups of adipic acid, these monoesters are not expected to persist in the environment.[2]

Bioaccumulation

Based on the properties of similar adipate esters, this compound is not expected to significantly bioaccumulate in aquatic organisms. While many plasticizers are lipophilic, adipates are generally metabolized and eliminated by organisms more effectively than other classes of plasticizers like phthalates.

Environmental Distribution

Due to its likely low water solubility, this compound released into the environment is expected to predominantly partition to soil and sediment. Its mobility in soil will be limited by its adsorption to organic matter.

Ecotoxicity

The ecotoxicity of adipate plasticizers is generally considered to be lower than that of phthalates.[1][3][4] Studies on various dialkyl adipates indicate moderate toxicity to aquatic organisms.

Table 1: Summary of Aquatic Ecotoxicity Data for Analogue Adipate Esters

| Test Organism | Analogue Substance | Endpoint | Value (mg/L) | Reference |

| Fish (species not specified) | Dibutyl adipate | 96h LC50 | 3.7 | [5] |

| Daphnia magna | Dibutyl adipate | 48h EC50 | 17 | [5] |

| Algae (Selenastrum capricornutum) | Dibutyl adipate | NOEC | 2.0 | [5] |

| Daphnia magna (reproduction) | Dibutyl adipate | NOEC | 5.6 | [5] |

Note: The data presented in this table is for Dibutyl Adipate, a structurally similar compound to this compound, and is intended to be representative of the potential ecotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the environmental impact of chemical substances like this compound.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

Objective: To determine the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology:

-

Test System: A defined volume of mineral medium is inoculated with a small amount of a mixed population of aerobic microorganisms (e.g., activated sludge from a wastewater treatment plant).

-

Test Substance Addition: The test substance is added to the inoculated medium as the sole source of organic carbon at a concentration typically between 2 and 10 mg/L.

-

Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (usually 20-25°C) for 28 days.

-

Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer. This is compared to the theoretical oxygen demand (ThOD) calculated from the molecular formula of the test substance.

-

Pass Criteria: A substance is considered readily biodegradable if the percentage of biodegradation reaches at least 60% of the ThOD within a 10-day window during the 28-day test period.

Fish, Acute Toxicity Test - OECD 203

Objective: To determine the acute lethal toxicity of a substance to fish.

Methodology:

-

Test Organism: A suitable fish species (e.g., Zebrafish, Rainbow Trout) is selected.

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. A control group is exposed to water without the test substance.

-

Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Daphnia sp. Acute Immobilisation Test - OECD 202

Objective: To determine the acute toxicity of a substance to Daphnia magna.

Methodology:

-

Test Organism: Young female Daphnia magna (less than 24 hours old) are used.

-

Exposure: Daphnids are exposed to a series of concentrations of the test substance in water for 48 hours. A control group is maintained in clean water.

-

Test Conditions: The test is carried out in the dark at a constant temperature (e.g., 20°C).

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.

-

Endpoint: The EC50 (Effective Concentration 50%) is calculated, which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours.

Visualizations

The following diagrams illustrate key environmental processes and assessment workflows relevant to this compound.

Caption: Environmental fate and transport pathways of this compound.

Caption: Standard workflow for environmental risk assessment of a chemical.

References

- 1. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Butyl Decyl Adipate: A Technical Guide to a Non-Phthalate Plasticizer Solution

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive data on Butyl Decyl Adipate is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented properties and performance of analogous adipate esters, particularly Dibutyl Adipate (DBA) and other long-chain adipates. The principles, experimental protocols, and performance characteristics described herein are representative of the adipate class of non-phthalate plasticizers and serve as a robust framework for the evaluation of this compound.

Introduction

The demand for high-performance, safe, and environmentally benign plasticizers has driven significant research into alternatives for traditional phthalate-based compounds. Adipate esters have emerged as a leading class of non-phthalate plasticizers, offering excellent compatibility with a range of polymers, superior low-temperature flexibility, and a favorable toxicological profile. This compound, an asymmetric diester of adipic acid with butyl and decyl alcohols, represents a strategic molecular design to balance plasticizing efficiency, permanence, and processing characteristics. This technical guide delves into the synthesis, properties, and evaluation of this compound as a non-phthalate plasticizer, providing researchers and drug development professionals with the foundational knowledge for its application.

Synthesis of this compound

The synthesis of this compound, an asymmetric adipate ester, can be achieved through a two-step esterification of adipic acid. This method allows for controlled introduction of the different alcohol moieties.

A general enzymatic synthesis approach, which offers high selectivity and mild reaction conditions, is outlined below.

Caption: Proposed enzymatic synthesis of this compound.

Physicochemical and Performance Properties

The properties of this compound can be inferred by examining related adipate esters. The asymmetric structure with C4 and C10 alkyl chains is expected to offer a balance of properties between shorter-chain adipates (like DBA) and longer-chain adipates (like didecyl adipate).

Table 1: Comparison of Physicochemical Properties of Adipate Esters

| Property | Dibutyl Adipate (DBA) | Di(2-ethylhexyl) Adipate (DEHA/DOA) | This compound (BDA) (Estimated) |

| CAS Number | 105-99-7[1] | 103-23-1 | N/A |

| Molecular Formula | C14H26O4[1] | C22H42O4 | C20H38O4 |

| Molecular Weight ( g/mol ) | 258.36[1] | 370.58 | 342.52 |

| Boiling Point (°C) | 300-305[1] | ~214 (at 5 mmHg) | ~320-340 |

| Density (g/mL at 25°C) | 0.96[1] | ~0.922 | ~0.94 |

| Water Solubility | Practically insoluble (4-6 mg/L)[1] | Insoluble | Insoluble |

| Volatility | Low (Vapor Pressure: 0.001-0.002 mmHg at 25°C)[1] | Low | Very Low |

Table 2: Performance Characteristics of Adipate Plasticizers in PVC

| Performance Metric | General Adipate Characteristics | Expected Performance of this compound |

| Plasticizing Efficiency | Good, lowers glass transition temperature (Tg) effectively.[2] | High efficiency, comparable to or better than DBA due to the longer decyl chain. |

| Low-Temperature Flexibility | Excellent, a key advantage of adipates.[3] | Excellent, maintaining flexibility at low temperatures. |

| Migration Resistance | Moderate; higher than phthalates of similar molecular weight.[3] | Improved resistance compared to DBA due to higher molecular weight. |

| Volatility | Generally low, increases with decreasing alkyl chain length. | Lower volatility than DBA, leading to better permanence. |

| Compatibility with PVC | Good for alkyl chain lengths up to C10.[3] | Expected to have good compatibility with PVC. |

Mechanism of Action as a Plasticizer

Adipate plasticizers function by embedding themselves between polymer chains, disrupting the intermolecular forces that hold the chains together. This increases the free volume and mobility of the polymer chains, resulting in a more flexible material with a lower glass transition temperature (Tg).

Caption: Mechanism of polymer plasticization by this compound.

Experimental Protocols

The evaluation of a novel plasticizer like this compound involves a series of standardized tests to characterize its performance in a polymer matrix. The following are detailed methodologies for key experiments, based on established ASTM and ISO standards.

Synthesis of Asymmetric Adipate Ester (this compound)

This protocol describes a general two-step enzymatic synthesis.

-

Monoesterification:

-

In a round-bottom flask, combine adipic acid (1.0 mmol), n-butanol (1.0 mmol), and an immobilized lipase (e.g., Novozym 435, 10-200 mg) in a suitable solvent (e.g., cyclohexane, 2 mL).

-

Place the reaction mixture in a thermostatic shaker at 45°C and 250 rpm.

-

Monitor the reaction progress by periodically taking small samples and analyzing for the formation of the monoester using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the desired conversion to the monoester is achieved, filter to remove the enzyme.

-

-

Diersterification:

-

To the filtrate containing the butyl adipate monoester, add n-decanol (1.0 mmol) and fresh immobilized lipase.

-

Continue the reaction under the same conditions (45°C, 250 rpm).

-

Monitor the formation of this compound by GC or HPLC.

-

-

Purification:

-

After the reaction is complete, filter to remove the enzyme.

-

Wash the enzyme with fresh solvent to recover any adsorbed product.

-

Combine the filtrate and washings and remove the solvent and any excess alcohol using a rotary evaporator.

-

Purify the resulting this compound using column chromatography.

-

Evaluation of Plasticizer Efficiency (Based on ASTM D2284)

This test determines the effect of the plasticizer on the mechanical properties of a polymer, typically PVC.[4]

-

Sample Preparation:

-

Prepare several PVC formulations with varying concentrations of this compound (e.g., 20, 30, 40, 50 parts per hundred of resin - phr). Each formulation should also contain a standard amount of heat stabilizer.

-

Mix the components thoroughly in a two-roll mill at a temperature suitable for PVC compounding (e.g., 160-170°C) until a homogeneous sheet is formed.

-

Mold the sheets into standard dumbbell-shaped tensile test specimens using a compression molder according to ASTM D638.

-

-

Conditioning:

-

Condition the test specimens in a controlled environment as per ASTM D618 (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[4]

-

-

Tensile Testing:

-

Conduct tensile tests on the conditioned specimens using a universal testing machine at a specified crosshead speed.

-

Record the tensile strength at break, elongation at break, and modulus of elasticity for each specimen.[4]

-

-

Data Analysis:

-

Plot the measured tensile properties as a function of plasticizer concentration to evaluate the efficiency of this compound. A significant decrease in modulus and increase in elongation with increasing concentration indicates good plasticizing efficiency.

-

Determination of Plasticizer Migration (Based on ISO 177)

This method assesses the tendency of a plasticizer to migrate from a plasticized material into an absorbent material.[1][5][6]

-

Apparatus and Materials:

-

Procedure:

-

Condition the test specimens and absorbent discs in a standard atmosphere.

-

Weigh the test specimen (m1) and a pair of absorbent discs (m2) accurately.

-

Create a "sandwich" by placing the test specimen between the two absorbent discs.

-

Place the assembly between two glass plates and apply a specified pressure (e.g., with a 5 kg weight).[6]

-

Heat the assembly in the oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

-

After heating, cool the assembly to room temperature and carefully separate the components.

-

Re-weigh the test specimen (m3) and the pair of absorbent discs (m4).

-

-

Calculation:

-

Calculate the mass loss of the test specimen: Δm_specimen = m1 - m3.

-

Calculate the mass gain of the absorbent discs: Δm_absorbent = m4 - m2.

-

The migration is reported as the mass loss of the specimen and/or the mass gain of the absorbent discs.

-

Thermal Analysis (DSC and TGA)

Thermal analysis provides insights into the thermal stability of the plasticizer and its effect on the polymer's thermal transitions.

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample (5-10 mg) of the plasticized PVC into an aluminum DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., -50°C to 150°C).[7]

-

The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.[8]

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh a sample (10-20 mg) of this compound into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600°C).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition and the temperature of maximum weight loss provide information on the thermal stability of the plasticizer.

-

Experimental and Evaluation Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a non-phthalate plasticizer.

Caption: Workflow for the evaluation of this compound.

Toxicological Profile

Conclusion

This compound holds promise as a high-performance, non-phthalate plasticizer. Its asymmetric design suggests a favorable balance of plasticizing efficiency, low-temperature performance, and permanence. While direct experimental data is sparse, the extensive knowledge base on related adipate esters provides a strong foundation for its development and application. The experimental protocols and evaluation workflow detailed in this guide offer a comprehensive framework for researchers to systematically characterize this compound and unlock its potential in a variety of applications, from industrial polymers to sensitive drug delivery systems. Further research is warranted to generate specific data for this promising compound and validate its performance characteristics.

References

- 1. BS EN ISO 177:2017 - TC | 31 Jan 2017 | BSI Knowledge [knowledge.bsigroup.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. kinampark.com [kinampark.com]

- 4. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. azom.com [azom.com]

Synthesis of Asymmetric Adipate Esters: A Technical Guide for Drug Development Professionals

Introduction

Adipate esters, traditionally utilized as plasticizers and lubricants, are increasingly gaining attention in the pharmaceutical industry for their potential in drug delivery systems and as prodrugs. Their biocompatibility and biodegradability make them attractive candidates for these applications. Asymmetric adipate esters, which possess two different alcohol moieties, offer the potential for fine-tuning physicochemical properties such as solubility, lipophilicity, and drug release kinetics. This technical guide provides an in-depth overview of the synthesis of asymmetric adipate esters, focusing on methodologies relevant to researchers, scientists, and drug development professionals.

Synthetic Strategies for Asymmetric Adipate Esters

The synthesis of asymmetric adipate esters (R¹-OOC-(CH₂)₄-COO-R²) presents a unique challenge compared to their symmetric counterparts. The primary difficulty lies in selectively esterifying the two carboxylic acid groups of adipic acid with two different alcohols. Two main strategies are employed to achieve this: stepwise chemical synthesis and enzymatic synthesis.

Stepwise Chemical Synthesis

This approach involves a two-step process to ensure the introduction of two different alcohol groups.

Step 1: Synthesis of Monoalkyl Adipate

The first step is the mono-esterification of adipic acid. This can be achieved by several methods:

-

Anhydride Method: Adipic acid is first converted to adipic anhydride. The anhydride is then reacted with one equivalent of the first alcohol (R¹OH) to yield the monoester. This method effectively reduces the formation of the diester byproduct.[1] A patent describes a method for synthesizing adipic acid monoethyl ester where adipic acid is heated with sulfuric acid in an organic solvent to form the anhydride, which is then subjected to alcoholysis with ethanol.[1] This process reportedly achieves a high yield (96-97%) and purity (over 99.0%).[1]

-

Using a Large Excess of Adipic Acid: By using a significant excess of adipic acid relative to the first alcohol, the statistical probability of forming the monoester is increased. The unreacted adipic acid can then be separated.

-

Catalytic Methods: Macroporous cation exchange resins can be used as catalysts for the mono-esterification of adipic acid with an alcohol in a suitable solvent like toluene.[2]

Step 2: Esterification of the Second Carboxylic Acid Group

Once the monoalkyl adipate is isolated and purified, the second carboxylic acid group is esterified with a different alcohol (R²OH). This is a standard Fischer-Speier esterification, typically carried out in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and with removal of water to drive the reaction to completion.[3]

A study on the synthesis of asymmetric esters of adipic acid and ethoxylated butanol employed a two-stage azeotropic esterification.[4] In the first stage, adipic acid was reacted with one alcohol, and without isolating the monoester, the second alcohol was added to complete the reaction.[4]

Enzymatic Synthesis

Enzymatic methods offer a milder and often more selective alternative to chemical synthesis. Lipases are commonly used enzymes for esterification reactions and can be employed for the synthesis of asymmetric adipate esters.

One approach involves the alcoholysis of a symmetric dialkyl adipate. For instance, methyl-2-ethylhexyl adipate was synthesized through the alcoholysis of dimethyl adipate with racemic 2-ethylhexanol using lipases from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme IM).[5] Novozym 435 was found to be more reactive but less enantioselective in this process.[5]

Immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused.[6] The synthesis of adipate esters using immobilized Candida antarctica lipase has been optimized using Response Surface Methodology (RSM), leading to high yields.[6]

Experimental Protocols

Chemical Synthesis of Monoethyl Adipate via Anhydride Formation[1]

Materials:

-

Adipic acid

-

Concentrated sulfuric acid (98%)

-

Organic solvent (e.g., trimethylbenzene)

-

Absolute ethanol

Procedure:

-

Anhydride Formation: A mixture of adipic acid, concentrated sulfuric acid, and the organic solvent (weight ratio of 1-2 : 0.1-0.3 : 2-3) is heated to reflux at 145-170 °C for 4-6 hours, with continuous removal of water.

-

Acid Separation: The reaction mixture is cooled to 15-35 °C and allowed to stand, leading to the separation of the sulfuric acid layer, which is then removed.

-

Alcoholysis: Absolute ethanol is added dropwise to the remaining organic layer. The mixture is then maintained at 45-65 °C for 1-4 hours.

-

Purification: The organic solvent is removed under reduced pressure, and the resulting crude product is distilled to obtain pure adipic acid monoethyl ester.

Two-Stage Azeotropic Synthesis of Asymmetric Adipates[4]

Materials:

-

Adipic acid

-

First alcohol (e.g., butoxyethanol)

-

Second aliphatic alcohol

-

Toluene (as azeotropic agent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

First Stage (Monoesterification): Adipic acid is reacted with the first alcohol (e.g., butoxyethanol) in the presence of toluene and an acid catalyst. The reaction is heated to reflux with a Dean-Stark trap to remove the water formed.

-

Second Stage (Diesterification): After the theoretical amount of water from the first esterification is collected, the second aliphatic alcohol (1.2 mol equivalent) is added to the reaction mixture.

-

Completion and Work-up: Boiling is continued for another 2-3 hours. The reaction mixture is then cooled.

-

Purification: The target asymmetric ester is isolated from the reaction mixture. The purity of the esters can be determined by HPLC.

Enzymatic Synthesis of Methyl-2-ethylhexyl Adipate[5]

Materials:

-

Dimethyl adipate

-

Racemic 2-ethylhexanol

-

Immobilized lipase (e.g., Novozym 435 or Lipozyme IM)

-

Organic solvent (optional, can be performed solvent-free)

Procedure:

-

Reaction Setup: Dimethyl adipate and racemic 2-ethylhexanol are mixed, and the immobilized lipase is added. The reaction can be carried out in a stirred-tank reactor.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 50-60 °C) with agitation.

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of dimethyl adipate and the formation of the asymmetric ester.

-

Enzyme Removal: After the reaction, the immobilized enzyme is separated by filtration.

-

Purification: The product is purified from the reaction mixture, for example, by distillation under reduced pressure.

Quantitative Data Presentation

The following tables summarize quantitative data from the cited literature for the synthesis of adipate esters.

Table 1: Chemical Synthesis of Monoethyl Adipate [1]

| Parameter | Value |

| Method | Anhydride formation followed by alcoholysis |

| Catalyst | Sulfuric Acid |

| Yield | 96-97% |

| Purity | >99.0% |

Table 2: Two-Stage Azeotropic Synthesis of Asymmetric Adipates [4]

| Product | Yield |

| Butyl butoxyethyl adipate (BBEA) | 88.0% |

| Hexyl butoxyethyl adipate (HBEA) | 88.1% |

| Octyl butoxyethyl adipate (OBEA) | 88.9% |

| Decyl butoxyethyl adipate (DBEA) | 88.4% |

Table 3: Enzymatic Synthesis of Dimethyl Adipate [5]

| Parameter | Optimal Value |

| Enzyme | Immobilized Candida antarctica lipase B |

| Temperature | 58.5 °C |

| Enzyme Concentration | 54.0 mg |

| Reaction Time | 358.0 min |

| Molar Ratio (Methanol:Adipic Acid) | 12:1 |

| Predicted Conversion Yield | 97.6% |

Applications in Drug Development

Asymmetric adipate esters and related polyester structures are emerging as valuable tools in drug development, primarily in drug delivery and as prodrugs.

Adipate-Based Drug Delivery Systems

Poly(glycerol adipate) (PGA) is an enzymatically synthesized polyester that has shown significant promise as a drug delivery carrier.[7] Its biocompatibility, biodegradability, and the presence of functionalizable hydroxyl groups make it a versatile platform.[7] PGA can self-assemble into nanoparticles, which can encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability.[7] Furthermore, the pendant hydroxyl groups on the PGA backbone can be conjugated with drug molecules to form polymer-drug conjugates, creating advanced drug delivery systems.[7][8]

Asymmetric Adipate Esters as Prodrugs

The prodrug approach involves chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties. Ester prodrugs are a common strategy to enhance the lipophilicity and membrane permeability of polar drugs.[9] Asymmetric adipate esters can be designed as prodrugs where one alcohol moiety is the active drug, and the other is a promoiety designed to control properties like solubility or targeting. The ester linkage is designed to be cleaved in vivo by esterases to release the active drug. This strategy can be particularly useful for anticancer drugs to improve their selectivity and reduce systemic toxicity.[10][11]

Adipate-Based Linkers in Drug Conjugates

In more complex drug delivery systems like antibody-drug conjugates (ADCs), a linker connects the antibody to the cytotoxic payload.[12][13][14] The linker's stability in circulation and its cleavability at the target site are crucial for the ADC's efficacy and safety.[12][15] While specific examples of adipate-based linkers in clinically approved ADCs are not prominent in the reviewed literature, the dicarboxylic acid structure of adipic acid makes it a potential candidate for designing cleavable linkers. The two ester bonds could be engineered to have different hydrolysis rates, allowing for a controlled release of the drug.

Visualization of Workflows and Relationships

Logical Relationship of Adipate Ester Applications in Drug Development

Caption: Logical flow from synthesis to application of asymmetric adipate esters in drug development.

Experimental Workflow for Stepwise Chemical Synthesis

Caption: Stepwise chemical synthesis of asymmetric adipate esters.

Experimental Workflow for Enzymatic Synthesis

Caption: Enzymatic synthesis of asymmetric adipate esters via alcoholysis.

Purification and Characterization

The purification of asymmetric adipate esters from the reaction mixture is crucial to remove unreacted starting materials, catalysts, and any symmetric diester byproducts. Common purification techniques include:

-

Distillation: For volatile esters, fractional distillation under reduced pressure is an effective method.[1]

-

Chromatography: Column chromatography can be used to separate the asymmetric ester from other components based on polarity.

-

Extraction and Washing: Liquid-liquid extraction can be employed to remove water-soluble impurities and catalysts. Washing with a mild base (e.g., sodium bicarbonate solution) can remove acidic catalysts and unreacted adipic acid.[16]

Characterization of the synthesized asymmetric adipate esters is essential to confirm their structure and purity. Standard analytical techniques include:

-

Spectroscopy:

-

FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of the ester carbonyl group (C=O stretch typically around 1735 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid.[6][17]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the exact structure of the ester, including the confirmation of the two different alcohol moieties attached to the adipate backbone.

-

-

Chromatography:

-

GC (Gas Chromatography) and HPLC (High-Performance Liquid Chromatography): To determine the purity of the synthesized ester and to quantify the yield.[4]

-

-

Mass Spectrometry (MS): To determine the molecular weight of the ester and confirm its identity.